molecular formula C23H23IN2O B13755186 3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide CAS No. 57282-57-2

3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide

Cat. No.: B13755186
CAS No.: 57282-57-2
M. Wt: 470.3 g/mol
InChI Key: ZYHGRNUNHLNLTR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring fused with a quinolinium moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide typically involves a multi-step process. The initial step often includes the preparation of the quinolinium salt, followed by the formation of the benzoxazole ring. The final step involves the coupling of these two intermediates under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical and physical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and applications.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, enhancing its versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while reduction could produce quinolinium hydrides. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and diagnostic imaging.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-(3-(1-ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl)quinolinium iodide
  • 3-Ethyl-2-[3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl]benzoselenazolium iodide
  • Quinolinium,1,4-dimethyl-, iodide

Uniqueness

Compared to similar compounds, 3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide stands out due to its unique structural features, such as the specific arrangement of the benzoxazole and quinolinium rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.

Properties

CAS No.

57282-57-2

Molecular Formula

C23H23IN2O

Molecular Weight

470.3 g/mol

IUPAC Name

3-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide

InChI

InChI=1S/C23H23N2O.HI/c1-3-24-19(17-16-18-10-5-6-12-20(18)24)11-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

ZYHGRNUNHLNLTR-UHFFFAOYSA-M

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.